molecular formula C13H25ClN2O B1398378 (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride CAS No. 1220034-98-9

(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride

Cat. No.: B1398378
CAS No.: 1220034-98-9
M. Wt: 260.8 g/mol
InChI Key: LRQIBQJIEBXGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride is a chemical compound with a complex structure that has garnered interest in scientific research due to its versatile applications. This compound is known for its intricate molecular arrangement, which allows it to participate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride typically involves multiple steps, starting with the reaction of piperidine with ethyl chloride to form 2-ethyl-1-piperidinyl. This intermediate is then reacted with 4-piperidinylmethanone under controlled conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes precise temperature control, the use of specific catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and interactions. In medicine, it has potential as a lead compound for drug development due to its biological activity. In industry, it is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride stands out due to its unique structure and reactivity. Similar compounds include other piperidine derivatives and related ketones, which may have different substituents or functional groups. The uniqueness of this compound lies in its specific arrangement of ethyl and piperidinyl groups, which influences its chemical behavior and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-2-12-5-3-4-10-15(12)13(16)11-6-8-14-9-7-11;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQIBQJIEBXGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-98-9
Record name Methanone, (2-ethyl-1-piperidinyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride
Reactant of Route 4
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride
Reactant of Route 5
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride
Reactant of Route 6
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.